N1-allyl-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide
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Description
N1-allyl-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C19H27N3O4S and its molecular weight is 393.5. The purity is usually 95%.
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Scientific Research Applications
Catalytic Applications and Complex Formation
Research into the catalytic applications of compounds structurally related to N1-allyl-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide reveals their utility in forming complex metal catalysts. For example, oxalamidinato bridges in dinuclear complexes of Ni, Pd, and Zn have been synthesized, showing potential in catalytic reactions such as polymerization of ethylene. These complexes exhibit diverse structures and catalytic functionalities, suggesting the potential utility of similar compounds in catalysis and material synthesis (Walther et al., 2001).
Synthetic Organic Chemistry
In synthetic organic chemistry, related compounds have been explored for their reactivity and utility in constructing complex organic molecules. For instance, syn-1,2-amino alcohols have been synthesized via diastereoselective allylic C-H amination, demonstrating the utility of N-tosyl carbamates in facilitating complex transformations. This research highlights the role of similar compounds in achieving selective synthetic transformations, potentially useful in the synthesis of biologically active molecules (Fraunhoffer & White, 2007).
Material Science and Polymerization
Compounds with allyl groups and oxalamide functionalities show promise in material science, particularly in polymer synthesis. The coordination-insertion copolymerization of allyl monomers with ethylene, using palladium/phosphine-sulfonate catalysts, is one such application. This process results in highly linear copolymers containing in-chain -CH2CH(CH2FG)- units, indicating the potential of similar compounds in developing new materials with specific properties (Ito et al., 2011).
Electrochemical Applications
In the realm of electrochemistry, N-oxyl compounds, including those related to the structure of interest, have been utilized as catalysts for selective oxidation of organic molecules. The electrochemical properties of these compounds enable a wide range of electrosynthetic reactions, underscoring the versatility of compounds with oxalamide and allyl functionalities in facilitating environmentally friendly chemical transformations (Nutting et al., 2018).
Properties
IUPAC Name |
N-[2-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]ethyl]-N'-prop-2-enyloxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O4S/c1-3-12-20-18(23)19(24)21-13-11-16-6-4-5-14-22(16)27(25,26)17-9-7-15(2)8-10-17/h3,7-10,16H,1,4-6,11-14H2,2H3,(H,20,23)(H,21,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKPMEJVBTOXZPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CCNC(=O)C(=O)NCC=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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